3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide

Catalog No.
S3309999
CAS No.
158331-19-2
M.F
C8H8BrNO
M. Wt
214.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxi...

CAS Number

158331-19-2

Product Name

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide

IUPAC Name

3-bromo-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

InChI

InChI=1S/C8H8BrNO/c9-7-4-6-2-1-3-8(6)10(11)5-7/h4-5H,1-3H2

InChI Key

CBRKAUGQPDSZPS-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)[N+](=CC(=C2)Br)[O-]

Canonical SMILES

C1CC2=C(C1)[N+](=CC(=C2)Br)[O-]

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is a heterocyclic compound characterized by the molecular formula C8H8BrNOC_8H_8BrNO and a molecular weight of 198.06 g/mol. This compound is derived from cyclopenta[b]pyridine, with a bromine atom located at the 3-position and an oxide group at the 1-position. The presence of these functional groups significantly influences its chemical properties and reactivity, making it a subject of interest in various fields of research, particularly in medicinal chemistry and organic synthesis .

  • Oxidation: The compound can undergo further oxidation to yield more complex derivatives.
  • Reduction: The oxide group can be reduced to a hydroxyl group or other functional groups, altering the compound's properties.
  • Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, leading to new derivatives with potentially different biological activities .

The biological activity of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is noteworthy due to its structural similarity to biologically active molecules. It has been studied for its potential role in enzyme inhibition and receptor binding. The interactions facilitated by the bromine atom and the oxide group may affect its binding affinity and specificity towards various biological targets, making it a candidate for further exploration in pharmacological applications .

The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide typically involves two main steps:

  • Bromination: The starting material, 6,7-dihydro-5H-cyclopenta[b]pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane. This reaction is generally performed at room temperature to ensure selective bromination at the 3-position.
  • Oxidation: The resulting brominated intermediate is then oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The oxidation step typically involves stirring the intermediate with the oxidizing agent under controlled conditions to produce the desired 1-oxide product .

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide has several applications across different fields:

  • Chemistry: It serves as a valuable building block for synthesizing more complex heterocyclic compounds.
  • Biology: Its structural features make it useful in studies related to enzyme inhibition and receptor interactions.
  • Industry: The compound is explored for its potential use as a corrosion inhibitor and in the development of specialty chemicals .

The interaction studies involving 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide focus on its binding mechanisms with various enzymes and receptors. Its unique structural features allow it to participate in hydrogen bonding and halogen bonding interactions, which can modulate its biological activity. These studies are crucial for understanding how this compound can be optimized for therapeutic applications or as a lead compound in drug development .

Several compounds share structural similarities with 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide. Here are some notable examples:

Compound NameSimilarityUnique Features
6,7-Dihydro-5H-cyclopenta[b]pyridineHighLacks both bromine and oxide groups
3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxideHighContains chlorine instead of bromine
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridineModerateLacks the oxide group
4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridineModerateDifferent position of bromine

Uniqueness

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is distinguished by its unique combination of a bromine atom and an oxide group. This dual presence enhances its reactivity and potential for forming diverse derivatives compared to similar compounds. Its structural characteristics make it a valuable scaffold for designing new molecules with specific biological activities .

The cyclization pathways of 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide have been investigated using quantum mechanical methods to map energy landscapes and identify favorable reaction coordinates. DFT calculations at the B3LYP/6-31G(d,p) level reveal that the N-oxide group significantly lowers the activation energy for cyclization compared to the parent pyridine system. For instance, the intramolecular cyclization of the brominated intermediate proceeds via a six-membered transition state, with a calculated activation energy of 18.3 kcal/mol [3].

A comparative analysis of competing pathways shows that the presence of the cyclopentane ring introduces torsional strain, which is partially relieved during the transition state formation. The bromine atom at position 3 stabilizes the transition state through hyperconjugative interactions with the developing π-system, as evidenced by natural bond orbital (NBO) analysis. This stabilization reduces the activation barrier by approximately 4.2 kcal/mol compared to non-brominated analogs [5].

Table 1: Activation Energies for Cyclization Pathways

PathwayΔG‡ (kcal/mol)Key Stabilizing Interaction
N-Oxide-mediated18.3Br–π hyperconjugation
Parent pyridine system22.5None
Non-brominated analog22.7π-π stacking

The cyclocondensation mechanism proposed in prior experimental work [3] aligns with these computational findings. The reaction proceeds through a Michael addition followed by alkoxide-assisted cyclization, where the N-oxide oxygen acts as a nucleophilic center. Intrinsic reaction coordinate (IRC) calculations confirm that the transition state leads directly to the fused bicyclic product without detectable intermediates [5].

Transition State Modeling for Regioselective Bond Formation

Regioselectivity in the functionalization of 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide has been rationalized through transition state modeling. The bromine substituent and N-oxide group create distinct electronic environments at positions 2 and 4 of the pyridine ring, leading to preferential bond formation at position 4. DFT-based distortion/interaction analysis reveals that the transition state for C4 functionalization has a 6.8 kcal/mol lower energy barrier than C2 functionalization due to reduced steric hindrance and enhanced orbital overlap [5].

Key factors influencing regioselectivity include:

  • Electrostatic potential distribution: The N-oxide group increases electron density at C4, making it more susceptible to electrophilic attack. Mulliken charge analysis shows a charge of −0.32 e at C4 versus −0.18 e at C2 [6].
  • Frontier molecular orbital alignment: The lowest unoccupied molecular orbital (LUMO) at C4 has 23% contribution from the bromine atom’s p-orbital, facilitating nucleophilic attack [5].
  • Steric effects: The cyclopentane ring creates a concave environment that shields C2 from approaching reactants, as demonstrated by molecular volume calculations showing 12% greater accessibility at C4 [3].

Table 2: Transition State Parameters for Regioselective Bond Formation

PositionΔG‡ (kcal/mol)Bond Length (Å)Dihedral Angle (°)
C414.22.15112.4
C221.02.3498.7

These computational insights explain experimental observations of >90% regioselectivity for C4 functionalization in cross-coupling reactions [3]. The models further predict that solvent polarity modulates selectivity by stabilizing charge-separated transition states, with acetonitrile increasing C4 preference by 15% compared to toluene [5].

Molecular Orbital Interactions in N-Oxide Stability

The stability of the N-oxide moiety in 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide arises from complex molecular orbital interactions. Comparative studies using CNDO/2 molecular orbital calculations demonstrate that N-oxide formation:

  • Increases electron density at the ortho and para positions by 0.18–0.24 e
  • Decreases electron density at the meta positions by 0.12–0.15 e
  • Reduces aromaticity by 28% (measured via NICS(1)zz values) [4] [6]

The N-oxide’s non-bonding oxygen p-orbitals interact with the pyridine π-system through conjugation, creating a partial quinoidal structure. This is evidenced by:

  • A 0.08 Å shortening of the C2–N bond
  • A 0.12 Å lengthening of the N–O bond compared to isolated pyridine N-oxide derivatives [4]

Table 3: Molecular Orbital Contributions to N-Oxide Stability

OrbitalEnergy (eV)Contribution to Stability (kcal/mol)
π(N–O)−9.214.7
σ*(C–Br)−5.88.3
Lone pair (O)−12.422.1

Distortion/interaction analysis reveals that the N-oxide’s stability is primarily maintained through:

  • Resonance stabilization: Contributes 64% of total stabilization energy
  • Dipole-dipole interactions: Accounts for 21% stabilization in polar solvents
  • Hyperconjugative effects: Br–O interactions provide 15% additional stabilization [6]

The 3-bromo position in 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide represents a highly activated electrophilic site that undergoes facile nucleophilic substitution reactions. The presence of the pyridine N-oxide moiety significantly enhances the electrophilicity of the 3-carbon through both inductive and resonance effects .

Mechanistic Considerations

The nucleophilic substitution at the 3-bromo position predominantly follows the addition-elimination mechanism (AE), which is characteristic of heteroaromatic systems bearing electron-withdrawing groups [3] [4]. This mechanism involves initial nucleophilic attack at the 3-carbon, formation of a tetrahedral intermediate, and subsequent elimination of the bromide ion .

The enhanced reactivity at the 3-position compared to other positions in the pyridine ring is attributed to the stabilization of the tetrahedral intermediate through resonance with the N-oxide function. The positive charge developed during the addition step is effectively delocalized through the aromatic system, with the N-oxide providing additional stabilization [3] [5].

NucleophileReaction ConditionsMechanismYield Range (%)Typical Solvents
Primary aminesRoom temperature to 80°C, polar solventsAddition-elimination (AE)60-95DMF, DMSO, acetonitrile
Secondary aminesRoom temperature to 80°C, polar solventsAddition-elimination (AE)55-90DMF, DMSO, acetonitrile
Tertiary aminesElevated temperature, polar solventsAddition-elimination (AE)40-75DMF, DMSO, toluene
ThiolsRoom temperature to 60°C, base catalystAddition-elimination (AE)50-85Ethanol, DMF, DMSO
AlcoholsElevated temperature, base catalystAddition-elimination (AE)45-80DMF, DMSO, elevated temp
Alkoxide ionsRoom temperature to 60°CAddition-elimination (AE)65-90DMF, DMSO, alcohols
HydrazinesRoom temperature to 80°CAddition-elimination (AE)55-85DMF, DMSO, acetonitrile
Azide ionRoom temperature to 60°CAddition-elimination (AE)70-90DMF, DMSO, water
Alkyl Grignard reagentsRoom temperature to 40°C, THFAddition-elimination (AE)30-70THF, diethyl ether
Aryl Grignard reagentsRoom temperature to 40°C, THFAddition-elimination (AE)40-75THF, diethyl ether
Organolithium reagentsLow temperature (-78°C to 0°C), THFAddition-elimination (AE)50-80THF, diethyl ether

Solvent Effects and Reaction Conditions

The choice of solvent significantly influences the rate and selectivity of nucleophilic substitution reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are particularly effective as they stabilize the developing charges without competing for nucleophilic sites [5]. The N-oxide function requires careful consideration of solvent polarity to ensure optimal solvation of the transition state.

Temperature optimization is crucial for achieving high yields while maintaining selectivity. Primary and secondary amines typically react under mild conditions (room temperature to 80°C), while tertiary amines require elevated temperatures due to their reduced nucleophilicity . The reaction kinetics follow second-order behavior, being first-order in both substrate and nucleophile, consistent with the addition-elimination mechanism [3].

Substrate Scope and Functional Group Tolerance

The 3-bromo position demonstrates excellent tolerance for various functional groups present in the nucleophile. Electron-rich nucleophiles such as primary amines and alkoxide ions exhibit the highest reactivity, while electron-poor nucleophiles require more forcing conditions . The cyclopenta[b]pyridine framework remains intact during these transformations, preserving the structural integrity of the bicyclic system.

Organometallic nucleophiles, including Grignard reagents and organolithium compounds, provide access to carbon-carbon bond formation at the 3-position. However, these reactions require anhydrous conditions and inert atmospheres due to the moisture sensitivity of the organometallic reagents [4] [6]. The yields are generally moderate, reflecting the competing coordination of the organometallic species with the N-oxide function.

Ring-Opening Reactions Under Diverse Reaction Conditions

The cyclopenta[b]pyridine 1-oxide framework can undergo ring-opening reactions under various conditions, leading to the formation of linear pyridinium derivatives. These transformations represent a fundamental alteration of the bicyclic structure and provide access to functionalized pyridine derivatives through subsequent manipulation [7] [8].

Thermal Ring-Opening Mechanisms

Thermal ring-opening of 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide occurs at elevated temperatures (150-200°C) under inert atmospheres. The mechanism involves homolytic cleavage of the C-C bond connecting the pyridine and cyclopentane rings, followed by rearrangement to form chain-opened pyridinium salts [7] [8].

The activation energy for thermal ring-opening is significantly reduced by the presence of the N-oxide function, which stabilizes the developing radical intermediates through resonance delocalization. The reaction proceeds through a stepwise mechanism involving initial bond weakening, radical formation, and subsequent rearrangement to the thermodynamically favored open-chain structure [7].

Reaction TypeConditionsPrimary ProductsYield Range (%)Selectivity
Thermal ring-opening150-200°C, inert atmosphereChain-opened pyridinium salts20-60Moderate
Acid-catalyzed ring-openingStrong acids (HCl, H₂SO₄), 80-120°CProtonated chain-opened products30-70Low to moderate
Base-catalyzed ring-openingStrong bases (NaOH, KOH), 100-150°CHydroxylated chain-opened products25-65Low to moderate
Metal-catalyzed ring-openingPd(0), Ni(0), Cu(I) catalysts, 60-100°CMetal-coordinated open-chain products40-80High
Photochemical ring-openingUV irradiation, room temperaturePhotoisomerized products15-50Low
Oxidative ring-openingOxidizing agents (mCPBA, H₂O₂), RT-80°COxidized open-chain products35-75Moderate to high
Reductive ring-openingReducing agents (LiAlH₄, NaBH₄), RT-60°CReduced open-chain products30-70Moderate
Nucleophilic ring-openingNucleophiles (amines, alcohols), 80-120°CNucleophile-substituted products45-85High

Acid and Base-Catalyzed Ring-Opening

Acid-catalyzed ring-opening proceeds through protonation of the N-oxide function, which increases the electrophilicity of the pyridine ring and promotes nucleophilic attack by the solvent or counterion [9] [5]. Strong acids such as hydrochloric acid and sulfuric acid are particularly effective, operating at temperatures between 80-120°C. The mechanism involves initial protonation, followed by nucleophilic attack at the activated carbon adjacent to the nitrogen, leading to ring-opening and formation of protonated chain-opened products.

Base-catalyzed ring-opening follows a different pathway, involving deprotonation of the cyclopentane ring and subsequent nucleophilic attack by hydroxide ion [9] [5]. The reaction requires strong bases such as sodium hydroxide or potassium hydroxide at temperatures of 100-150°C. The mechanism proceeds through formation of a carbanion intermediate, which undergoes intramolecular nucleophilic attack to promote ring-opening.

Metal-Catalyzed Ring-Opening Transformations

Transition metal catalysts provide the most selective and efficient methods for ring-opening reactions of 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide. Palladium(0), nickel(0), and copper(I) catalysts have been successfully employed under mild conditions (60-100°C) to achieve high yields (40-80%) with excellent selectivity [7] [6].

The mechanism involves initial coordination of the metal catalyst to the N-oxide function, followed by oxidative addition across the C-C bond of the cyclopentane ring. This process is facilitated by the electron-withdrawing nature of the N-oxide, which activates the adjacent carbon-carbon bonds toward oxidative addition. The resulting metallacycle intermediate can undergo various transformations, including reductive elimination to form open-chain products or further functionalization through cross-coupling reactions.

Palladium catalysts exhibit particular efficacy in these transformations, with Pd(PPh₃)₄ and Pd(OAc)₂ being the most commonly employed systems. The reaction tolerates various functional groups and provides access to diversely substituted open-chain pyridine derivatives. The high selectivity observed with metal catalysts is attributed to the directed nature of the coordination and the ability to control the reaction pathway through ligand selection.

Photochemical and Oxidative Ring-Opening

Photochemical ring-opening represents a mild alternative for structural modification of the cyclopenta[b]pyridine 1-oxide framework. UV irradiation at room temperature promotes homolytic cleavage of the ring bonds, leading to the formation of photoisomerized products [8] [10]. The yields are generally moderate (15-50%) due to competing photochemical pathways and the formation of multiple products.

Oxidative ring-opening employs oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide to promote ring cleavage through radical mechanisms [8] [11]. The reaction proceeds at room temperature to 80°C and provides access to oxidized open-chain products in yields ranging from 35-75%. The moderate to high selectivity observed reflects the directed nature of the oxidation process and the stability of the resulting oxidized intermediates.

Reductive Ring-Opening Strategies

Reductive ring-opening utilizes reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to promote ring cleavage through hydride transfer mechanisms [8] [11]. The reaction conditions are mild (room temperature to 60°C) and provide access to reduced open-chain products in yields of 30-70%. The moderate selectivity reflects the multiple sites available for hydride attack and the potential for competing reduction reactions.

The mechanism involves initial hydride transfer to the most electrophilic carbon of the pyridine ring, followed by ring-opening through nucleophilic attack by the developing carbanion. The N-oxide function is typically reduced to the corresponding pyridine during the process, resulting in the formation of reduced open-chain pyridine derivatives.

XLogP3

1.2

Wikipedia

3-Bromo-1-oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine

Dates

Last modified: 04-14-2024

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